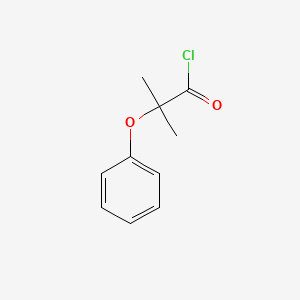

2-Methyl-2-phenoxypropanoyl chloride

描述

2-Methyl-2-phenoxypropanoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of propanoyl chloride and features a phenoxy group attached to the second carbon of the propanoyl chloride structure. This compound is used in various chemical synthesis processes and has applications in scientific research, particularly in the fields of chemistry and biology .

准备方法

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenoxypropanoyl chloride can be synthesized through the chlorination of 2-methyl-2-phenoxypropanoic acid. The reaction typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process .

化学反应分析

Types of Reactions

2-Methyl-2-phenoxypropanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-2-phenoxypropanoic acid.

Reduction: It can be reduced to the corresponding alcohol under specific conditions

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Hydrolysis Conditions: Typically carried out in aqueous solutions or under acidic/basic conditions.

Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction reactions

Major Products

Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.

2-Methyl-2-phenoxypropanoic Acid: Formed through hydrolysis.

2-Methyl-2-phenoxypropanol: Formed through reduction

科学研究应用

Synthesis of 2-Methyl-2-phenoxypropanoyl Chloride

The synthesis of this compound typically involves the reaction of phenolic compounds with acyl chlorides. The process can be optimized through various methodologies, including the Bargellinic reaction, which has been highlighted for its efficiency in forming α-phenoxy derivatives. This reaction allows for the condensation of substituted phenols with acetone and chloroform in the presence of strong bases, leading to the formation of the desired compound .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The compound's effectiveness has been evaluated through both in vitro assays and molecular docking studies, which predict its interaction with microbial targets.

- In Vitro Studies : The synthesized derivatives were tested against a range of bacteria and fungi, showing promising results comparable to standard antimicrobial agents such as Streptomycin and Fluconazole .

- Molecular Docking : Molecular docking studies indicate that these compounds can bind effectively to microbial enzymes, which may inhibit their function and lead to cell death. This predictive modeling helps in understanding the binding affinity and orientation of the compound within active sites of target proteins .

Applications in Pharmaceutical Research

The unique properties of this compound derivatives make them valuable in pharmaceutical formulations:

- Drug Development : Compounds derived from this compound have been explored as potential candidates for treating conditions like hyperlipidemia and cardiovascular diseases due to their ability to modulate biological pathways effectively .

- Formulation Stability : Recent findings suggest that certain salts derived from these compounds exhibit improved photo stability, making them suitable for incorporation into pharmaceutical dispersions. This stability is crucial for enhancing the shelf life and efficacy of drug formulations .

Case Study on Antimicrobial Efficacy

A study conducted by Nirmalan et al. focused on synthesizing various derivatives of this compound and evaluating their antimicrobial properties against both human and plant pathogens. The results indicated that several derivatives displayed potent activity, particularly against resistant strains of bacteria .

Molecular Docking Analysis

In another study, molecular docking simulations were performed to assess how well these compounds could bind to specific bacterial enzymes. The results revealed high binding affinities, suggesting that these compounds could serve as leads for developing new antimicrobial agents .

Data Summary Table

| Property/Activity | Description |

|---|---|

| Synthesis Method | Bargellinic reaction |

| Antimicrobial Activity | Effective against various pathogens |

| Drug Development Potential | Candidates for hyperlipidemia treatment |

| Molecular Docking Findings | High binding affinity with microbial targets |

| Stability | Enhanced photo stability in formulations |

作用机制

The mechanism of action of 2-methyl-2-phenoxypropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of acylated products. The phenoxy group enhances its reactivity and provides unique properties compared to other acyl chlorides. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

相似化合物的比较

Similar Compounds

- 2-Methyl-2-phenylpropanoyl chloride

- 2-Methyl-2-(4-methylphenoxy)propanoyl chloride

- 2-Methyl-2-(4-chlorophenoxy)propanoyl chloride

Uniqueness

2-Methyl-2-phenoxypropanoyl chloride is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and research applications, offering advantages over similar compounds with different substituents .

生物活性

2-Methyl-2-phenoxypropanoyl chloride (CAS No. 36293-05-7) is a chemical compound with significant applications in organic synthesis and potential biological activity. This article explores its biological properties, including its mechanism of action, toxicity, and potential therapeutic applications.

- Molecular Formula : C10H11ClO

- Molecular Weight : 182.65 g/mol

- Boiling Point : Not specified

- Synonyms : a,a-Dimethyl benzeneacetyl chloride

The biological activity of this compound primarily stems from its ability to act as an acylating agent. It can modify proteins and other biomolecules through acylation, which may influence various biological pathways. The compound's reactivity is attributed to the presence of the acyl chloride functional group, which can readily react with nucleophiles, such as amino acids in proteins.

Biological Activity and Research Findings

Research has indicated that this compound exhibits various biological activities, particularly in the context of herbicidal and potentially anticancer effects.

Herbicidal Activity

A study synthesized a series of N-aryl-2-methyl compounds, including derivatives of this compound, to evaluate their herbicidal properties. The findings demonstrated that several derivatives showed promising herbicidal activity against specific plant species, suggesting potential agricultural applications .

Anticancer Potential

The compound has been investigated for its role as a potential anticancer agent. Its ability to modify histone deacetylases (HDACs) has been a focal point in research aimed at developing selective HDAC inhibitors for cancer therapy. In vitro studies have shown that derivatives based on this compound can inhibit HDAC activity with varying potency, indicating a possible pathway for therapeutic application in cancer treatment .

Toxicity and Safety Profile

The safety profile of this compound is critical for its application in research and industry. According to safety data:

- Hazard Statements : Causes severe skin burns and eye damage (H314), may cause respiratory irritation (H335) .

- Precautionary Measures : Use protective equipment to prevent skin and eye contact; ensure adequate ventilation when handling the compound.

Case Studies

- Herbicidal Efficacy Study :

- Cancer Cell Line Studies :

Data Table: Biological Activity Summary

| Compound | Activity Type | IC50 Value (nM) | Notes |

|---|---|---|---|

| This compound | Herbicidal | >1000 | Effective against specific weed species |

| Derivative A | HDAC Inhibition | <100 | Selective against HDAC1 and HDAC2 |

| Derivative B | Cytotoxicity | <500 | Induces apoptosis in leukemia cell lines |

属性

IUPAC Name |

2-methyl-2-phenoxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIJGHHDQFJHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40518538 | |

| Record name | 2-Methyl-2-phenoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50389-29-2 | |

| Record name | 2-Methyl-2-phenoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。